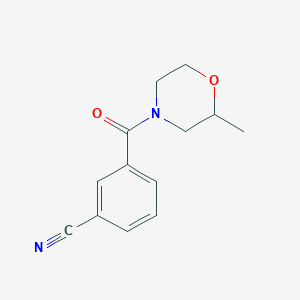
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Formyl-2-methoxyphenoxy)-N-methylacetamide, also known as FMMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acetamide derivatives and has been found to have various biological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to inflamed tissues. 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has also been found to reduce oxidative stress and to enhance the activity of antioxidant enzymes, such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-inflammatory agents.
Direcciones Futuras
There are several future directions for research on 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide. One potential area of research is the development of more potent derivatives of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide. Another area of research is the investigation of the neuroprotective properties of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide in animal models of neurodegenerative diseases. Additionally, the mechanisms underlying the anti-inflammatory and antioxidant activities of 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide need to be further elucidated.
Conclusion
In conclusion, 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide is a synthetic compound that has been widely used in scientific research due to its various biological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities, as well as neuroprotective properties. 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, including its poor solubility in water and relatively low potency. Future research on 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide should focus on the development of more potent derivatives and the investigation of its neuroprotective properties.
Métodos De Síntesis
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 5-formyl-2-methoxyphenol with N-methylacetamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has been extensively used in scientific research due to its various biological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. 2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(14)7-16-10-5-8(6-13)3-4-9(10)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUZYWJFXGWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)




![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)



![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)